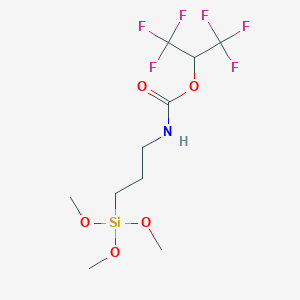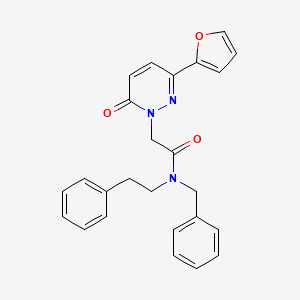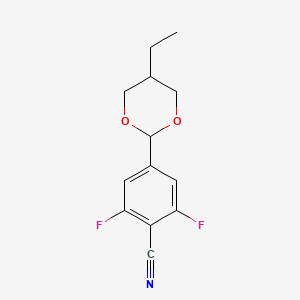
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C13H15F2NO2 It is characterized by the presence of a dioxane ring, a benzonitrile group, and two fluorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl-substituted dioxane with a fluorinated benzaldehyde derivative under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Difluorobenzonitrile: Lacks the dioxane ring, affecting its structural and functional characteristics.
5-Ethyl-1,3-dioxane: Lacks the benzonitrile group, leading to different applications and reactivity.
Uniqueness
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is unique due to the combination of the dioxane ring, benzonitrile group, and fluorine atoms. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
475644-15-6 |
|---|---|
分子式 |
C13H13F2NO2 |
分子量 |
253.24 g/mol |
IUPAC名 |
4-(5-ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C13H13F2NO2/c1-2-8-6-17-13(18-7-8)9-3-11(14)10(5-16)12(15)4-9/h3-4,8,13H,2,6-7H2,1H3 |
InChIキー |
NRMJGVJTJVCXFE-UHFFFAOYSA-N |
正規SMILES |
CCC1COC(OC1)C2=CC(=C(C(=C2)F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
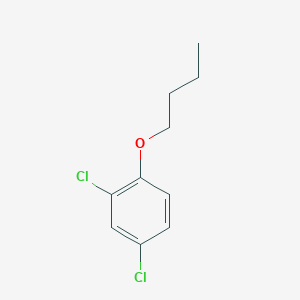
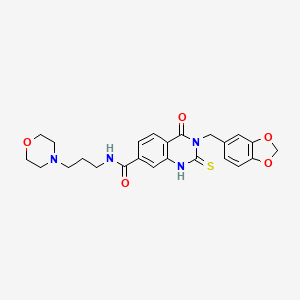
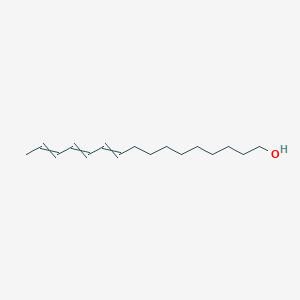
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)
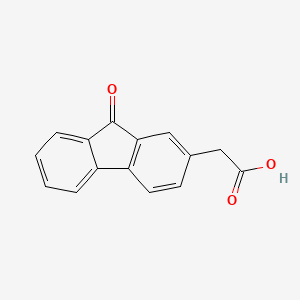
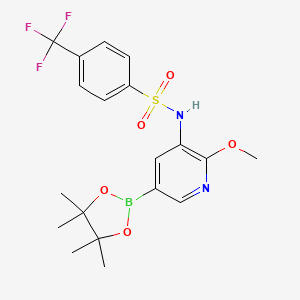

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
